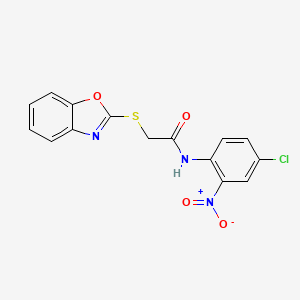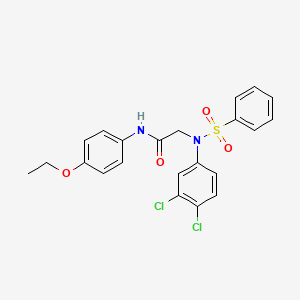![molecular formula C14H22FNO2 B5130853 N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-1-butanamine](/img/structure/B5130853.png)
N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-1-butanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-1-butanamine is a chemical compound commonly known as FPEB. It is a selective agonist for the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that regulates the activity of glutamate in the brain. FPEB has been widely studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Mecanismo De Acción
FPEB is a selective agonist for the N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-1-butanamine receptor, which is a G protein-coupled receptor that regulates the activity of glutamate in the brain. Activation of this compound by FPEB leads to the activation of downstream signaling pathways that regulate neurotransmitter release, synaptic plasticity, and neuronal excitability. FPEB has been shown to increase the release of dopamine, a neurotransmitter that plays a key role in regulating motor function, reward, and motivation.
Biochemical and physiological effects:
FPEB has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the release of dopamine in the striatum, a brain region that plays a key role in regulating motor function. FPEB has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, FPEB has been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of FPEB is its high selectivity for the N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-1-butanamine receptor, which makes it a useful tool for studying the role of this receptor in various neurological disorders. However, one limitation of FPEB is its relatively short half-life, which can make it difficult to study its long-term effects in animal models.
Direcciones Futuras
There are a number of future directions for research on FPEB. One area of interest is the potential therapeutic applications of FPEB in various neurological disorders. Another area of interest is the development of new analogs of FPEB with improved pharmacokinetic properties and selectivity for the N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-1-butanamine receptor. Finally, there is interest in studying the role of the this compound receptor in other physiological processes, such as pain perception and immune function.
Métodos De Síntesis
The synthesis of FPEB involves a series of chemical reactions starting from 2-fluoroaniline, which is converted into 2-fluorophenol. The 2-fluorophenol is then reacted with 2-(2-bromoethoxy)ethyl bromide to form 2-(2-fluorophenoxy)ethanol. This intermediate is then reacted with 1-chlorobutane in the presence of a base to produce N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-1-butanamine (FPEB).
Aplicaciones Científicas De Investigación
FPEB has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and to reduce motor symptoms in animal models of Parkinson's disease. FPEB has also been shown to have antipsychotic effects in animal models of schizophrenia.
Propiedades
IUPAC Name |
N-[2-[2-(2-fluorophenoxy)ethoxy]ethyl]butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22FNO2/c1-2-3-8-16-9-10-17-11-12-18-14-7-5-4-6-13(14)15/h4-7,16H,2-3,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZPMBZNANRSEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOCCOC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,7-dimethyl-3-(2-methylbenzyl)-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5130770.png)
![diethyl {4-[(4-chlorophenyl)thio]butyl}malonate](/img/structure/B5130777.png)
![1-[1-(2,5-dimethyl-3-furoyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5130781.png)
![2-(4-methoxyphenyl)-3-[(3-nitrophenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5130788.png)
![5-(diethylamino)-2-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenol](/img/structure/B5130790.png)
![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-1,3-thiazole-4-carboxamide](/img/structure/B5130796.png)


![1-(3-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-3-oxopropyl)-2-piperidinone](/img/structure/B5130823.png)
![4-[(2-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine](/img/structure/B5130837.png)

![2-chloro-N-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5130851.png)

![1-[(4-bromophenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5130881.png)